苯酚,4-(2-氨基丙氧基)-3,5-二甲基-

描述

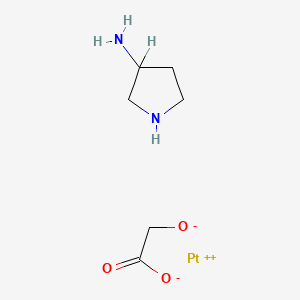

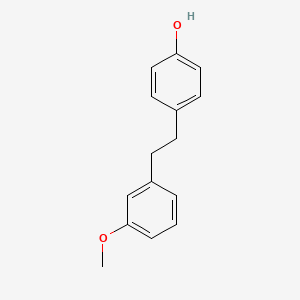

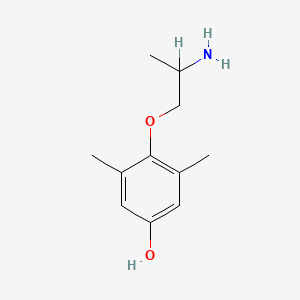

Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, also known as 4-(2-Aminopropoxy)-3,5-dimethylphenol, is a chemical compound with the molecular formula C11H17NO2 . It has an average mass of 195.258 Da and a monoisotopic mass of 195.125931 Da .

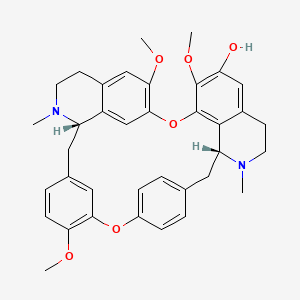

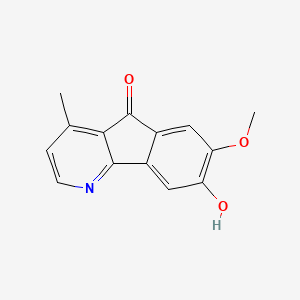

Molecular Structure Analysis

The molecular structure of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted at the 4th position by a 2-aminopropoxy group and at the 3rd and 5th positions by methyl groups .科学研究应用

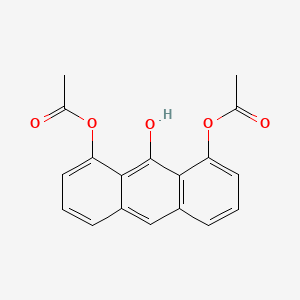

血红蛋白的变构调节剂

苯酚衍生物,包括结构上与苯酚、4-(2-氨基丙氧基)-3,5-二甲基相关的衍生物,已被研究作为血红蛋白的变构调节剂的潜力。这些化合物可以降低血红蛋白对氧气的亲和力,这可能对缺血、中风和肿瘤放射治疗等情况有益 (Randad 等人,1991)。

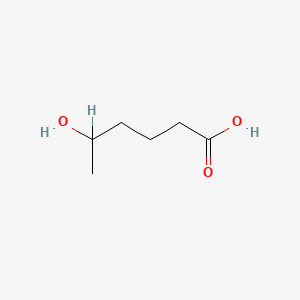

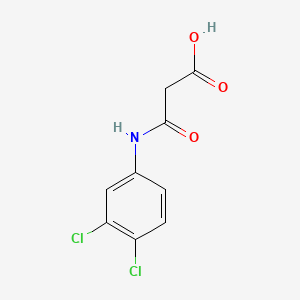

新型羧酸酯的合成

研究集中在使用苯酚衍生物合成新型羧酸酯。这些合成的分子在抗菌治疗中具有潜在应用 (Brahmayya 等人,2015)。

对农杆菌介导的基因转移的影响

研究探讨了与苯酚、4-(2-氨基丙氧基)-3,5-二甲基结构相似的酚类化合物对农杆菌毒力基因诱导和基因转移的影响,影响了矮牵牛和烟草等植物的瞬时和稳定转化率 (Joubert 等人,2002)。

抗菌和抗糖尿病活性

4-氨基苯酚的一些衍生物,其结构与苯酚、4-(2-氨基丙氧基)-3,5-二甲基相关,已被证明具有广谱抗菌和显着的抗糖尿病活性,突出了它们作为治疗剂的潜力 (Rafique 等人,2022)。

雌激素活性研究

对与苯酚、4-(2-氨基丙氧基)-3,5-二甲基相似的 4-壬基苯酚异构体的研究揭示了不同的雌激素活性。这些发现有助于理解酚类化合物的激素影响 (Uchiyama 等人,2008)。

属性

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12/h4-5,9,13H,6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSWRCXWBDSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968334 | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-99-7 | |

| Record name | 4-Hydroxymexiletine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-AMINOPROPOXY)-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M8AQ3NDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: p-Hydroxymexiletine is primarily formed through the aromatic hydroxylation of mexiletine in the liver. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform. [, , ]

A: Yes, the CYP2D6 enzyme exhibits genetic polymorphism, meaning individuals can have different variations of this gene, leading to varying enzyme activity levels. Individuals categorized as "poor metabolizers" due to certain CYP2D6 gene variations exhibit significantly lower p-hydroxymexiletine formation compared to "extensive metabolizers." [, , ]

A: Yes, drugs that inhibit CYP2D6 activity, like quinidine, can significantly decrease the formation of p-hydroxymexiletine. This inhibition can lead to altered mexiletine pharmacokinetics, potentially requiring dosage adjustments. [, ]

A: Understanding p-hydroxymexiletine formation is crucial as it directly impacts mexiletine's clearance from the body. Reduced formation of this metabolite, whether due to genetic factors or drug interactions, can lead to elevated mexiletine levels, potentially increasing the risk of side effects. [, ]

A: Several techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods like fluorescence and tandem mass spectrometry (LC-MS/MS), are commonly employed to accurately measure p-hydroxymexiletine levels in biological samples. [, , , ]

A: Yes, the fungus Cunninghamella echinulata has proven valuable in studying mexiletine metabolism. This fungus possesses a cytochrome P450 system analogous to humans and can metabolize mexiletine to produce both p-hydroxymexiletine and hydroxymethylmexiletine, making it a useful model for in vitro studies. []

A: Research in rats suggests that streptozotocin-induced diabetes doesn't significantly affect the formation of p-hydroxymexiletine, even though it influences the pharmacokinetics of mexiletine enantiomers and another metabolite, hydroxymethylmexiletine. []

A: Yes, studies using human liver microsomes have demonstrated stereoselectivity in the formation of p-hydroxymexiletine. This suggests that the two enantiomers of mexiletine might be metabolized at different rates by CYP2D6, potentially impacting their pharmacokinetic profiles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。